1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
. The Canonical SMILES structure is C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
.
The synthesis of thiophene-2-carboxylic acid derivatives can be achieved through various methods. A common approach involves the reaction of thiophene-2-carboxylic acid with suitable reagents to introduce desired substituents at specific positions on the thiophene ring. [] For instance, 3-arylsulfonylamino-5-phenylthiophene-2-carboxylic acid, a potent inhibitor of HCV NS5B polymerase, has been synthesized through a multi-step process involving the introduction of an arylsulfonylamino group and a phenyl group to the thiophene-2-carboxylic acid scaffold. []
Thiophene-2-carboxylic acids undergo various chemical reactions characteristic of both thiophene and carboxylic acid functional groups. The thiophene ring can undergo electrophilic substitution reactions, allowing the introduction of various substituents. [] The carboxylic acid group can be readily converted to other functional groups, such as esters, amides, and acid chlorides, providing versatile handles for further synthetic manipulations. [, , ]
The mechanism of action of thiophene-2-carboxylic acid derivatives varies depending on their specific structure and biological activity. Some derivatives, like 3-arylsulfonylamino-5-phenylthiophene-2-carboxylic acid, exhibit potent inhibitory activity against HCV NS5B polymerase, a key enzyme involved in HCV RNA replication. [] These inhibitors likely bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication. [] Other derivatives may exert their biological activity through different mechanisms, such as interacting with specific receptors or enzymes involved in disease pathways. [, , , ]
Thiophene-2-carboxylic acids are typically crystalline solids at room temperature, with melting points influenced by the nature and position of substituents on the thiophene ring. [] They are generally soluble in organic solvents but exhibit limited solubility in water. [] The presence of the carboxylic acid group makes them acidic, with pKa values typically in the range of 3-5. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7